molecular formula C13H18N2O5 B3835769 Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate

Cat. No.: B3835769
M. Wt: 282.29 g/mol
InChI Key: AZPJHMSIWUQSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The structure of this compound includes a nitrofuran moiety attached to a piperidine ring, which is further esterified with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate typically involves the nitration of furan derivatives followed by esterification and subsequent coupling with piperidine. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding ester using acetic anhydride and nitric acid . The ester is then reacted with piperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis. The nitration and esterification steps are typically optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitrofurans with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial strains.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate involves the interaction of the nitrofuran moiety with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This results in antimicrobial and anticancer effects by inhibiting cell growth and inducing cell death.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.

    Furazolidone: Used as an antimicrobial agent in veterinary medicine.

    Nifuroxazide: An intestinal antiseptic used to treat bacterial infections.

Uniqueness

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate is unique due to its specific structure, which combines the nitrofuran moiety with a piperidine ring and an ester group. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-2-19-13(16)11-5-3-4-8-14(11)9-10-6-7-12(20-10)15(17)18/h6-7,11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPJHMSIWUQSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate
Reactant of Route 4
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate
Reactant of Route 6
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.